Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate
Overview
Description
Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate: is an organic compound with the molecular formula C9H9NO6 It is a derivative of benzoic acid, featuring a nitro group, a methoxy group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of Methyl 2-hydroxy-4-methoxybenzoate: The synthesis typically begins with the nitration of methyl 2-hydroxy-4-methoxybenzoate using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Esterification: The hydroxyl group of the benzoic acid derivative is esterified using methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods: Industrial production of methyl 2-hydroxy-4-methoxy-5-nitrobenzoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in methyl 2-hydroxy-4-methoxy-5-nitrobenzoate can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.
Substitution: Halides, amines.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Reduction: Methyl 2-hydroxy-4-methoxy-5-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Oxidation: Methyl 2-hydroxy-4-methoxy-5-nitrobenzaldehyde.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored as a potential pharmaceutical intermediate for the synthesis of drugs with specific therapeutic effects.
Industry:
- Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-4-methoxy-5-nitrobenzoate depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the methoxy and hydroxyl groups can engage in hydrogen bonding and other interactions with biological molecules. These interactions can influence the compound’s reactivity and its effects on molecular targets and pathways.
Comparison with Similar Compounds
- Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate
- Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate
- Methyl 2-hydroxy-5-nitrobenzoate
Comparison:
- Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate and Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate have similar structures but differ in the positions of the hydroxyl and methoxy groups, which can affect their chemical reactivity and biological activity.
- Methyl 2-hydroxy-5-nitrobenzoate lacks the methoxy group, which can influence its solubility and reactivity compared to methyl 2-hydroxy-4-methoxy-5-nitrobenzoate.
This compound stands out due to its unique combination of functional groups, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
methyl 2-hydroxy-4-methoxy-5-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6/c1-15-8-4-7(11)5(9(12)16-2)3-6(8)10(13)14/h3-4,11H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDKGSVJTFJYOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)C(=O)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401267073 | |
Record name | Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401267073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
723284-34-2 | |
Record name | Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=723284-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401267073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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